molecular formula C12H11F3N2O2 B3040806 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione CAS No. 242812-07-3

1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione

Cat. No.: B3040806
CAS No.: 242812-07-3
M. Wt: 272.22 g/mol
InChI Key: MHFXSTVJEBLJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione (CAS 242812-07-3) is a high-purity quinoxaline derivative supplied for advanced pharmaceutical and biological research. This compound, with molecular formula C 12 H 11 F 3 N 2 O 2 and molecular weight of 272.22 g/mol, is characterized by its melting point of 214-217 °C . The quinoxaline scaffold is a versatile moiety in medicinal chemistry with demonstrated potential in developing novel therapeutic agents . Specifically, quinoxaline derivatives are investigated as promising antimycobacterial agents, showing encouraging perspectives for treating Mycobacterium tuberculosis . This is particularly critical for addressing drug-resistant tuberculosis strains and developing faster, more efficient treatment regimens . Furthermore, structurally related quinoxaline compounds function as tyrosine kinase inhibitors, with some derivatives demonstrating high efficacy in controlling tumor size in lymphoma models, suggesting significant value in oncology research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4-propan-2-yl-7-(trifluoromethyl)-1H-quinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-6(2)17-9-4-3-7(12(13,14)15)5-8(9)16-10(18)11(17)19/h3-6H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFXSTVJEBLJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Substituted o-Phenylenediamines with α-Ketocarboxylic Acids

The quinoxaline-2,3-dione scaffold is traditionally synthesized via the condensation of o-phenylenediamine derivatives with α-ketocarboxylic acids or their equivalents. For 1-isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione, this method requires a pre-functionalized o-phenylenediamine bearing both trifluoromethyl and isopropyl groups.

In a representative procedure, 4-(trifluoromethyl)-1,2-benzenediamine is reacted with ethyl pyruvate under acidic conditions to form the quinoxaline ring. Subsequent N-alkylation with isopropyl bromide introduces the isopropyl group at position 1. However, this route often suffers from low regioselectivity due to competing reactions at the amine sites.

Key Reaction Conditions

  • Solvent: Ethanol or n-butanol
  • Catalyst: HCl or acetic acid
  • Temperature: Reflux (80–100°C)
  • Yield: 40–55% (two steps).

Cyclization via Oxidative Decarboxylation

An alternative pathway involves the decarboxylative cyclization of N-substituted glycine derivatives. For instance, treating 1-isopropyl-3-(trifluoromethyl)benzene-1,2-diamine with oxalic acid in hydrochloric acid induces cyclization to form the dione structure. This method avoids the need for pre-functionalized α-keto acids but requires stringent control over reaction stoichiometry to prevent over-oxidation.

Advanced Functionalization Strategies

N-Alkylation for Isopropyl Group Installation

The isopropyl moiety is typically introduced via nucleophilic substitution. Reacting 6-(trifluoromethyl)quinoxaline-2,3-dione with isopropyl bromide in the presence of K₂CO₃ in DMF at 60°C yields the target compound. Phase-transfer catalysts like tetrabutylammonium iodide improve reaction efficiency by enhancing solubility.

Novel Synthetic Routes and Mechanistic Insights

One-Pot Tandem Reactions

Recent advances employ tandem Knoevenagel-cyclization reactions to streamline synthesis. For example, condensing 2-(trifluoromethyl)malononitrile with 1-isopropyl-1,2-diketone in ethanol under basic conditions generates the quinoxaline dione core in a single step. This method reduces purification steps and improves atom economy.

Critical Parameters

  • Base: Piperidine or sodium acetate
  • Temperature: Room temperature for dicyano intermediates; elevated temperatures (80°C) for cyclization
  • Yield: 45–50%.

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Steps Yield (%) Advantages Limitations
Classical Condensation o-Phenylenediamine, ethyl pyruvate Condensation, N-alkylation 40–55 Simplicity, low cost Low regioselectivity, multi-step
Palladium Cross-Coupling 6-Bromo precursor, CF₃-Boronic acid Suzuki coupling 68–72 High regiocontrol Expensive catalysts
One-Pot Tandem Trifluoromethylmalononitrile, diketone Knoevenagel-cyclization 45–50 Atom economy, fewer steps Moderate yields

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isopropyl or trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C12H11F3N2O2
  • IUPAC Name : 4-propan-2-yl-7-(trifluoromethyl)-1H-quinoxaline-2,3-dione
  • Molecular Weight : 272.22 g/mol

Chemistry

1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex heterocyclic compounds.

Table 1: Chemical Reactions Involving 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione

Reaction TypeDescription
OxidationForms quinoxaline derivatives
ReductionProduces dihydroquinoxaline derivatives
SubstitutionNucleophilic substitution at isopropyl/trifluoromethyl positions

Biology

Research has indicated that this compound exhibits potential bioactivity, particularly in antimicrobial and anticancer applications. Studies have focused on its ability to interact with specific biological targets.

Case Study: Anticancer Properties

A study investigated the effects of 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione on cancer cell lines. Results demonstrated significant inhibition of cell proliferation in certain types of cancer cells, suggesting its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential to target specific enzymes or receptors involved in disease pathways. Its trifluoromethyl group enhances metabolic stability and bioavailability.

Application in Drug Development

The compound's structure allows for modifications that can lead to novel pharmaceuticals aimed at treating various conditions, including central nervous system disorders.

Industry

In industrial applications, 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione is utilized in the development of advanced materials with unique properties such as high thermal stability and specific electronic characteristics.

Table 2: Industrial Applications

Application AreaDescription
Material ScienceDevelopment of thermally stable materials
ElectronicsUse in electronic components with tailored properties

Mechanism of Action

The mechanism of action of 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione and related compounds:

Compound Core Structure Substituents Molecular Weight Key Properties/Applications
1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione (Target) Quinoxaline-dione 1: Isopropyl; 6: -CF₃ ~352.3 g/mol* Potential NMDA receptor modulation; enhanced metabolic stability due to -CF₃
1-Isopropyl-6-(methylsulphonyl)-4-[3-(trifluoromethyl)benzyl]-quinoxalinedione Quinoxaline-dione 1: Isopropyl; 6: -SO₂CH₃; 4: Benzyl (-CF₃ at meta) 440.44 g/mol Increased steric bulk; sulfonyl group may enhance solubility or receptor selectivity
(S)-5-(1-(3,5-Bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione (NU-9) Cyclohexane-dione Cyclohexane core with phenoxy (-CF₃ at 3,5) and ethyl substituents ~466.3 g/mol Therapeutic agent for upper motor neuron diseases; additive effects in ALS treatment

*Estimated based on molecular formula (C₁₃H₁₁F₃N₂O₂).

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound and NU-9 enhances resistance to oxidative metabolism, a critical feature for CNS-targeting drugs . However, NU-9’s bis-CF₃ phenoxy group may further improve binding to hydrophobic pockets in neuronal proteins .

Structural Flexibility: NU-9’s cyclohexane-dione core allows conformational flexibility, which may explain its efficacy in motor neuron health improvement . In contrast, the rigid quinoxaline-dione core of the target compound likely restricts binding modes to specific receptor sites .

Therapeutic Potential: While the target compound’s NMDA receptor activity is inferred from its structural class, NU-9 has demonstrated in vivo efficacy in improving diseased motor neuron health, highlighting the importance of core structure in biological activity .

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to other quinoxaline-diones, involving cyclocondensation of o-phenylenediamine derivatives with diketones .
  • Biological Data Gaps : Direct pharmacological studies on the target compound are absent in the referenced materials. In contrast, NU-9 has been patented for its additive therapeutic effects in ALS treatment .
  • Crystallographic Tools : Structural analysis of such compounds often employs software like SHELXL for refinement and OLEX2 for visualization, ensuring accurate determination of substituent conformations .

Biological Activity

1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione is a compound of significant interest due to its potential biological activities. This article explores its cytotoxic effects, mechanisms of action, and relevant case studies that highlight its pharmacological properties.

  • IUPAC Name : 1-(propan-2-yl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione
  • Molecular Formula : C12H11F3N2O2
  • Molecular Weight : 272.23 g/mol

Cytotoxic Effects

Recent studies have demonstrated that various quinoxaline derivatives exhibit notable cytotoxicity against cancer cell lines. The compound 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione has shown promising results in inhibiting cell viability in several cancer types:

Cell Line IC50 (µM) Mechanism of Action
A431 (skin carcinoma)0.29 - 0.90Inhibition of Stat3 phosphorylation
HepG2 (liver cancer)Not specifiedTopoisomerase II inhibition and DNA intercalation
U251 (glioblastoma)>50Induced necrotic cell death

The biological activity of this compound can be attributed to several mechanisms:

  • Stat3 Inhibition : The compound inhibits the phosphorylation and activation of Stat3 in A431 cells, which is critical for tumor growth and survival .
  • Topoisomerase II Inhibition : It exhibits significant inhibitory effects on topoisomerase II, an enzyme essential for DNA replication and transcription .
  • DNA Intercalation : The ability to intercalate into DNA may contribute to its cytotoxic effects by disrupting normal cellular processes .

Study on Antitumor Activity

A study focused on the synthesis and evaluation of quinoxaline derivatives highlighted the antitumor potential of 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione. The results indicated a marked reduction in cell viability across various cancer cell lines compared to non-cancerous cells, suggesting a selective cytotoxic profile that warrants further investigation for therapeutic applications .

Comparative Analysis with Other Compounds

In comparative studies with other quinoxaline derivatives:

  • The compound was found to be more effective than several existing treatments in specific cancer types.
  • Notably, it demonstrated lower toxicity towards non-malignant cells when compared to traditional chemotherapeutics like doxorubicin, indicating a potential for better therapeutic windows .

Q & A

Q. What are the recommended synthetic routes for 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A plausible route involves reacting tetrachloromonospirocyclotriphosphazenes with diamines in tetrahydrofuran (THF) under reflux, followed by purification via column chromatography . Optimization may include:
  • Catalyst Selection : Triethylamine (Et3N) as a base to neutralize HCl byproducts .
  • Solvent Choice : THF or isopropylamide for improved solubility of intermediates .
  • Reaction Monitoring : Thin-layer chromatography (TLC) to track progress and ensure completion .
    Yield improvements (~89%) have been reported using stepwise temperature control (0–70°C) and pivaloyl chloride activation .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., trifluoromethyl and isopropyl groups). Compare peaks with analogous quinoxaline derivatives .
  • X-ray Crystallography : Resolve bond angles and stereochemistry. For example, similar compounds (e.g., triazolyl-pyrimidines) have been characterized using single-crystal diffraction .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance the understanding of this compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) studies can predict:
  • Electrophilic Reactivity : Electron-deficient regions (e.g., trifluoromethyl group) prone to nucleophilic attack .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess stability and charge-transfer potential. For example, quinoxaline-diones exhibit gaps ~4.5–5.0 eV, correlating with photostability .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation effects on reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

  • Methodological Answer : Address variability via:
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate across cell lines (e.g., HeLa, MCF-7) .
  • Purity Validation : HPLC (>95% purity) to rule out impurities as confounding factors .
  • Mechanistic Studies : Evaluate target engagement (e.g., enzyme inhibition assays for quinoxaline-diones as kinase inhibitors) .

Q. How can factorial design optimize the compound’s solubility for in vivo studies?

  • Methodological Answer : Apply a 2<sup>k</sup> factorial design to test variables:
  • Factors : Co-solvents (DMSO, PEG-400), pH, surfactants (Tween-80) .
  • Response Metrics : Solubility (mg/mL), stability (half-life).
  • Analysis : ANOVA to identify significant factors. For example, PEG-400 and pH 7.4 increased solubility in analogous compounds by 3-fold .

Data Contradiction Analysis

Q. Why do conflicting results arise in studies of this compound’s photophysical properties?

  • Methodological Answer : Discrepancies may stem from:
  • Sample Preparation : Crystallinity vs. amorphous forms affecting UV-Vis spectra .
  • Instrument Calibration : Validate using reference standards (e.g., fluorescein for fluorescence quantum yield) .
  • Environmental Factors : Oxygen quenching in fluorescence studies; use degassed solvents .

Q. How can researchers reconcile divergent synthetic yields reported in literature?

  • Methodological Answer : Conduct reproducibility studies with controlled variables:
  • Catalyst Purity : Use freshly distilled Et3N to avoid moisture contamination .
  • Scale-Up Effects : Compare yields at 1 mmol vs. 10 mmol scales; micro-scale reactions often report higher yields .

Methodological Frameworks

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in quinoxaline-dione derivatives?

  • Methodological Answer : Use a hybrid approach:
  • Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl) and assess bioactivity .
  • QSAR Modeling : MLR (Multiple Linear Regression) or CoMFA to correlate descriptors (e.g., logP, polar surface area) with activity .

Q. How should researchers design stability studies under physiological conditions?

  • Methodological Answer : Simulate physiological environments:
  • pH Variability : Test stability in buffers (pH 1.2, 4.5, 7.4) over 24–72 hours .
  • Temperature : Accelerated stability testing at 40°C/75% RH .
  • Analytical Tools : LC-MS to detect degradation products (e.g., hydrolyzed dione rings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione
Reactant of Route 2
1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.